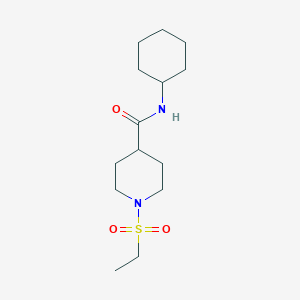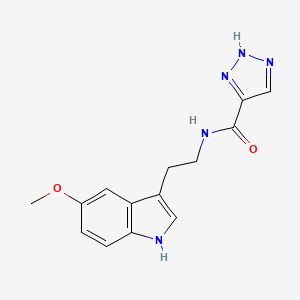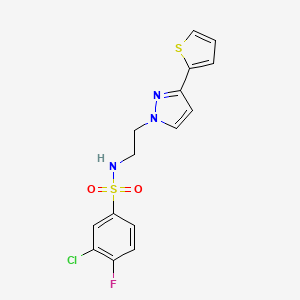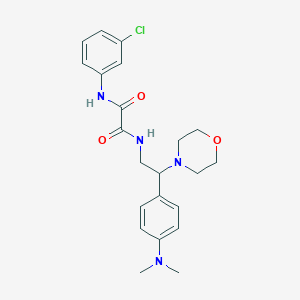![molecular formula C14H11BrFNO B2867975 4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 1232817-85-4](/img/structure/B2867975.png)
4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” is a synthetic organic compound . It has a molecular weight of 308.15 and a molecular formula of C14H11BrFNO .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms . The exact arrangement of these atoms in the molecule would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.15 . Other physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or further literature search.科学的研究の応用
Selective Detection of Metal Ions
One significant application of bromoaniline-based Schiff base chemosensors, closely related to the compound of interest, is in the selective detection of metal ions. For instance, (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol and its derivatives have been utilized for the notable and selective detection of Cu2+ and Zn2+ ions. These compounds form complexes with these ions, which can be exploited for the next step detection of Al3+ and Hg2+ ions, exhibiting impressive results via turn-off fluorescence quenching. This property has been harnessed to construct molecular memory devices, demonstrating the compound's multifaceted applications in sensor technology and information storage (Das et al., 2021).
Structural and Thermal Analyses
Another application involves the synthesis, structural, and thermal analyses of metal complexes involving derivatives of 4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol. These complexes exhibit distinct geometric structures and have been characterized through various methods, including X-ray diffraction, FT-IR, UV–Vis, and thermal analyses. Such studies provide valuable insights into the coordination chemistry and stability of these complexes, contributing to the development of new materials with potential applications in catalysis, materials science, and molecular electronics (Takjoo et al., 2013).
Chemical Fixation of CO2
The compound and its derivatives have also been explored for their utility in the chemical fixation of CO2 into cyclic carbonates, showcasing their potential in carbon capture and utilization (CCU) technologies. This process is critical for environmental protection, as it offers a sustainable method for reducing CO2 emissions. Metal complexes of the compound serve as catalysts for this reaction, underlining the compound's role in addressing climate change challenges by facilitating the conversion of CO2 into valuable products (Ikiz et al., 2015).
Molecular Docking and Computational Studies
Furthermore, computational studies and molecular docking have highlighted the compound's potential in binding with biological macromolecules. Such interactions are crucial for the development of novel therapeutic agents and for understanding the mechanism of action at the molecular level. The compound's ability to inhibit certain enzymes or bind to DNA or proteins can be leveraged in drug design and discovery, providing a foundation for future pharmacological applications (Sert et al., 2020).
特性
IUPAC Name |
4-bromo-2-[(2-fluoro-4-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKIYGXFPWYUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867893.png)
![N-(Oxan-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2867895.png)

![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2867902.png)
![3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B2867904.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrimidin-2-yl]acetate](/img/structure/B2867905.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2867910.png)

![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)
